molecular formula C8H3BrF6 B2441288 3-Bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 2168375-62-8

3-Bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No. B2441288
CAS RN: 2168375-62-8
M. Wt: 293.006
InChI Key: GOZPFHRCLOFVQT-UHFFFAOYSA-N
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Description

“3-Bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C6H4BrF2N . It is used in research and development .


Synthesis Analysis

The synthesis of such compounds has seen significant advances in recent years. Difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene” is represented by the InChI code: 1S/C6H4BrF2N/c7-4-2-1-3-10-5 (4)6 (8)9/h1-3,6H . The molecular weight of this compound is 208.00 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.717 g/mL at 25 °C . The refractive index is n20/D 1.522 .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “3-Bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene” and similar compounds are promising. The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

3-bromo-2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-3(8(13,14)15)1-2-4(10)5(6)7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPFHRCLOFVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

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